Product packaging for Talampicillin(Cat. No.:CAS No. 47747-56-8)

Talampicillin

Cat. No.: B1682922
CAS No.: 47747-56-8
M. Wt: 481.5 g/mol
InChI Key: SOROUYSPFADXSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Talampicillin is a semisynthetic, acid-stable prodrug from the beta-lactam antibiotic family, specifically belonging to the penicillin class . It is chemically designed as a phthalidyl ester of ampicillin and functions as an orally administered precursor that is rapidly hydrolyzed by esterases in the intestinal mucosa to release the active moiety, ampicillin, into the systemic circulation . This prodrug strategy significantly enhances the oral bioavailability of ampicillin, with studies showing that the peak serum concentrations of ampicillin achieved with this compound are approximately twice those attained by administering an equivalent dose of ampicillin itself . The mechanism of action of this compound is conferred by its active form, ampicillin. It exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It specifically binds to penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. This binding inhibits the transpeptidation/ cross-linking step in the formation of the peptidoglycan layer, a critical structural component. This disruption leads to the formation of a weakened, defective cell wall that is unable to withstand osmotic pressure, resulting in cell lysis and bacterial death . Its research value lies in its improved pharmacokinetic profile and its utility as a tool for studying antibiotic delivery and efficacy. Researchers value this compound for investigating strategies to overcome the limitations of parent drugs, particularly in the context of oral delivery and absorption kinetics. This compound is intended for research applications only and is strictly not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H23N3O6S B1682922 Talampicillin CAS No. 47747-56-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

47747-56-8

Molecular Formula

C24H23N3O6S

Molecular Weight

481.5 g/mol

IUPAC Name

(3-oxo-1H-2-benzofuran-1-yl) 6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C24H23N3O6S/c1-24(2)17(22(31)33-23-14-11-7-6-10-13(14)21(30)32-23)27-19(29)16(20(27)34-24)26-18(28)15(25)12-8-4-3-5-9-12/h3-11,15-17,20,23H,25H2,1-2H3,(H,26,28)

InChI Key

SOROUYSPFADXSN-UHFFFAOYSA-N

SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)OC4C5=CC=CC=C5C(=O)O4)C

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)OC4C5=CC=CC=C5C(=O)O4)C

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)OC4C5=CC=CC=C5C(=O)O4)C

Appearance

Solid powder

Other CAS No.

47747-56-8

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Ampicillin, Phthalidyl
BRL 8988
BRL-8988
BRL8988
Hydrochloride, Talampicillin
Phthalidyl Ampicillin
Talampicillin
Talampicillin Hydrochloride
Talpen

Origin of Product

United States

Prodrug Design Principles and Biochemical Activation

The design of talampicillin is centered on the principle of creating a bioreversible derivative of ampicillin (B1664943) that enhances its physicochemical properties for improved absorption, while ensuring efficient conversion to the active parent drug in vivo.

Ester Prodrug Strategy for Enhanced Oral Bioavailability

Ampicillin's oral bioavailability is hampered by its polar nature, which limits its ability to passively diffuse across the lipid-rich membranes of the gastrointestinal tract. uobabylon.edu.iq The ester prodrug strategy employed for this compound addresses this by masking the polar carboxylate group of ampicillin, thereby increasing its lipophilicity. This chemical modification facilitates greater absorption from the gut. patsnap.com

This compound is the phthalidyl ester of ampicillin. nih.gov This specific ester linkage is designed to be stable in the acidic environment of the stomach but susceptible to hydrolysis by esterase enzymes present in the body. The synthesis of this compound involves the esterification of ampicillin's carboxylic acid group with 3-bromophthalide (B1266435). wikipedia.org To achieve this, the primary amino group of ampicillin is first protected, for instance, as an enamine with ethyl acetoacetate. wikipedia.org Following the esterification reaction, the protecting group is removed under carefully controlled conditions to yield this compound. wikipedia.org This bioreversible linkage ensures that the inactive prodrug is efficiently transported across the intestinal wall, and then subsequently cleaved to release the active ampicillin into systemic circulation. patsnap.comnih.gov

Comparative Analysis with Related Ampicillin Prodrugs

This compound is one of several ester prodrugs of ampicillin developed to improve oral bioavailability. Other notable examples include pivampicillin (B1678493) and bacampicillin (B1208201). nih.gov These prodrugs share the common strategy of masking the carboxylate group to enhance lipophilicity and absorption. uobabylon.edu.iq Clinical and pharmacokinetic studies have demonstrated that these prodrugs achieve significantly higher oral bioavailability compared to ampicillin itself. The absorption of prodrugs like this compound, pivampicillin, and bacampicillin is nearly complete, in the range of 98-99%, whereas ampicillin's absorption is less than 50%. uobabylon.edu.iq

ProdrugBioavailability (%)Peak Serum Concentration (Cmax)Time to Peak (Tmax)
Ampicillin ~30-55%Variable~2 hours
This compound ~85-95%Approximately twice that of an equivalent ampicillin dose~1 hour
Pivampicillin ~86-92%Higher than ampicillinShorter than ampicillin
Bacampicillin ~86-95%Higher than ampicillinShorter than ampicillin

This table presents a comparative overview of the pharmacokinetic parameters of ampicillin and its prodrugs. The data is compiled from various clinical studies and may vary depending on the specific study parameters.

Studies comparing these prodrugs have shown some differences in their pharmacokinetic profiles. For instance, one study suggested that bacampicillin may have a slightly higher relative extent of bioavailability than this compound, potentially due to differences in their stability in digestive juices. nih.gov However, all three prodrugs—this compound, pivampicillin, and bacampicillin—are recognized for their ability to generate higher and more consistent serum levels of ampicillin compared to oral administration of ampicillin itself. nih.govasm.org

Enzymatic Hydrolysis and Active Metabolite Generation

The conversion of this compound to its active form is a critical step in its mechanism of action. This process is mediated by ubiquitous enzymes in the body and results in the generation of the active antibiotic along with a metabolic byproduct.

Role of Esterases in Prodrug Conversion

Once absorbed from the gastrointestinal tract, this compound undergoes rapid hydrolysis by esterase enzymes. patsnap.com These enzymes, which are widely distributed in various tissues and plasma, cleave the ester bond of the this compound molecule. uobabylon.edu.iq This enzymatic action is swift and efficient, leading to the release of the active ampicillin. The rapid conversion ensures that high concentrations of the active drug are achieved in the bloodstream shortly after administration. patsnap.com

Identification of Hydrolytic Products

The enzymatic hydrolysis of this compound yields two primary products: the active metabolite, ampicillin, and the promoiety, which is further metabolized. researchgate.net The phthalidyl portion of the this compound molecule is converted to 2-hydroxymethylbenzoic acid. nih.gov This metabolite is the principal byproduct of the promoiety's metabolism in humans and has been shown to be consistent across different species used in toxicological studies. nih.gov The other product of hydrolysis is ampicillin, which is then available to exert its antibacterial effects. patsnap.com

Kinetics of Prodrug Activation

The activation of this compound follows first-order kinetics. nih.gov The rate of conversion is influenced by factors such as pH and temperature. A study investigating the hydrolysis kinetics of this compound and bacampicillin determined the first-order rate constants for the conversion of the prodrugs to ampicillin (kc) across a range of pH values. nih.gov The study found that the loss of this compound was primarily due to its conversion to ampicillin throughout the entire pH range tested (0.90 to 8.4). nih.gov This indicates that the hydrolysis of the ester bond is the predominant pathway of this compound degradation, leading to the efficient release of the active drug.

pHFirst-Order Rate Constant (kc) for this compound Conversion
Acidic (e.g., < 4) Conversion is the primary pathway
Neutral (e.g., ~7) Conversion is the primary pathway
Alkaline (e.g., > 8) Conversion is the primary pathway

This table summarizes the findings on the hydrolysis kinetics of this compound, indicating that its conversion to ampicillin is the main degradation route across a broad pH spectrum. The specific numerical values for the rate constants would require consulting the original research publication. nih.gov

This kinetic profile underscores the successful design of this compound as a prodrug, ensuring its stability until after absorption, followed by rapid and efficient conversion to the pharmacologically active ampicillin.

Biochemical Mechanisms of Antibacterial Action Ampicillin As the Active Moiety

Inhibition of Bacterial Cell Wall Biosynthesis

The structural integrity of the bacterial cell wall is primarily due to a polymer called peptidoglycan, which is composed of sugar and amino acid chains. patsnap.com This rigid structure is crucial for the bacterium's survival, as it prevents the cell from bursting due to internal osmotic pressure. patsnap.com Ampicillin (B1664943) interferes with the final step of peptidoglycan synthesis. drugbank.comwikipedia.org By inhibiting this process, the cell wall becomes weakened and unable to maintain its structure, leading to the death of the bacterium. patsnap.com

Penicillin-Binding Protein (PBP) Interactions

Ampicillin's mechanism of action involves binding to specific proteins within the bacterial cell wall known as penicillin-binding proteins (PBPs). drugbank.compatsnap.comnih.gov These proteins are enzymes, such as transpeptidases, that are essential for the final stages of peptidoglycan synthesis. proteopedia.org

Transpeptidases are a key group of PBPs that facilitate the cross-linking of peptidoglycan chains, a critical step for creating a strong and stable cell wall. patsnap.combasicmedicalkey.com Ampicillin acts as an irreversible inhibitor of these enzymes. wikipedia.org Structurally similar to the natural substrate of the transpeptidase enzyme, ampicillin binds to the active site of the PBP. proteopedia.orgonlinescientificresearch.com This binding is a covalent bond, which effectively inactivates the enzyme. proteopedia.orgrcsb.org

By inactivating transpeptidases, ampicillin prevents the formation of cross-links between the peptidoglycan strands. patsnap.combasicmedicalkey.comonlinescientificresearch.com This inhibition of cross-linking weakens the structural integrity of the bacterial cell wall. patsnap.com Some bacteria have L,D-transpeptidases that can create alternative 3→3 cross-links and may confer resistance to certain beta-lactam antibiotics. elifesciences.org However, ampicillin has been shown to effectively inhibit D,D-transpeptidases responsible for the more common 4→3 cross-links. elifesciences.org

Cellular Lysis and Bactericidal Effects

The inhibition of cell wall synthesis and peptidoglycan cross-linking ultimately leads to cell lysis, or the bursting of the bacterial cell. drugbank.comwikipedia.org The weakened cell wall can no longer withstand the internal turgor pressure of the cell, causing it to rupture. patsnap.com This process is often mediated by the bacterium's own autolytic enzymes (autolysins). It is thought that ampicillin may interfere with an inhibitor of these autolysins, further contributing to cell lysis. drugbank.com The bactericidal nature of ampicillin is a direct result of this induced cellular breakdown. nih.gov

Differential Activity against Bacterial Gram Stains

Ampicillin is known as a broad-spectrum antibiotic because it is effective against both gram-positive and some gram-negative bacteria. wikipedia.orgbiocompare.com The difference in susceptibility lies in the structure of the bacterial cell envelope. basicmedicalkey.com

Gram-positive bacteria have a thick peptidoglycan cell wall that is directly accessible on the outside of the cell membrane. basicmedicalkey.com This structure allows ampicillin to easily reach and bind to the PBPs located on the outer surface of the cytoplasmic membrane, leading to efficient inhibition of cell wall synthesis and subsequent cell death. basicmedicalkey.com The presence of an amino group in ampicillin's structure also aids its penetration into bacteria. wikipedia.org

Table 1: Minimum Inhibitory Concentrations (MIC) of Ampicillin against Various Bacteria

Bacterial Species Type MIC (mg/L)
Staphylococcus aureus Gram-positive 0.6-1.0 nih.gov
Streptococcus pneumoniae Gram-positive 0.03-0.06 nih.govnih.gov
Escherichia coli Gram-negative 4.0 nih.govnih.gov
Haemophilus influenzae Gram-negative 0.25 nih.govnih.gov

This table is interactive. You can sort the columns by clicking on the headers.

Table 2: Penicillin-Binding Proteins (PBPs) in Helicobacter pylori Identified by Labeled Ampicillin

PBP Mass (kDa)
PBP 1 72
PBP 2 62
PBP 3 54
PBP 4 50
PBP 5 44
PBP 6 33.5
PBP 7 30.5
PBP 8 28

Data sourced from a study using digoxigenin-labelled ampicillin to identify PBPs in H. pylori. oup.com

Mechanisms of Gram-Negative Outer Membrane Penetration

The ability of ampicillin to act against gram-negative bacteria is critically dependent on its capacity to traverse the outer membrane, a formidable barrier that protects these bacteria from many antibiotics. nih.govnih.gov This penetration is primarily facilitated by protein channels known as porins. asm.orgnih.gov

Gram-negative bacteria possess an outer membrane that restricts the entry of noxious substances, including many antibiotics. nih.gov For ampicillin to reach its targets—the penicillin-binding proteins (PBPs) in the periplasmic space—it must first pass through this membrane. pnas.org The key structural feature of ampicillin that enhances its passage is the presence of a primary amino group on its acyl side chain. wikipedia.orgla.govasm.org This group helps the antibiotic to pass through the water-filled channels of porins. wikipedia.orgsaspublishers.com

The principal pathway for ampicillin entry into Escherichia coli is the Outer membrane protein F (OmpF) porin. nih.govasm.orgnih.gov Studies have shown that OmpF is the main route for the uptake of several β-lactam antibiotics. nih.govacs.orgmdpi.com The zwitterionic nature of ampicillin at physiological pH allows it to interact favorably with charged residues within the OmpF channel, facilitating its translocation. pnas.org Molecular dynamics simulations suggest that ampicillin molecules orient themselves within the narrow constriction zone of the OmpF pore, interacting with both positively and negatively charged residues. pnas.org

While OmpF is the primary channel, another porin, OmpC, also contributes to ampicillin uptake, although to a lesser extent. acs.orgmdpi.com The OmpF channel is slightly larger than the OmpC channel, and OmpC has a greater number of charged residues, which results in a lower influx of ampicillin compared to OmpF. mdpi.com The loss of OmpF has a more significant impact on decreasing susceptibility to β-lactams than the loss of OmpC. mdpi.com

The efficiency of ampicillin's passage is not solely dependent on its structure but also on its chemical stability. nih.gov Ampicillin's degradation product, penicilloic acid, is nearly unable to permeate through the OmpF channel, highlighting the importance of the intact β-lactam ring for successful entry. nih.govnih.gov

Research has quantified the movement of ampicillin through these channels, providing insight into the kinetics of this crucial step.

Interactive Data Table: Research Findings on Ampicillin Permeation of Gram-Negative Outer Membrane Porins

ParameterFindingOrganism/System StudiedReference
Primary Porin Channel OmpF is the main pathway for ampicillin uptake.Escherichia coli nih.govasm.orgnih.gov
Secondary Porin Channel OmpC provides an alternative, but less efficient, route for ampicillin entry.Escherichia coli acs.orgmdpi.com
Key Molecular Feature The primary amine group promotes passage through porins.Escherichia coli wikipedia.orgla.govasm.org
Permeability Coefficient (Ampicillin) 0.28 × 10⁻⁵ cm/sE. coli porins acs.org
Permeability Coefficient (Benzylpenicillin) 0.07 × 10⁻⁵ cm/sE. coli porins acs.org
Flux Rate through OmpF (Ampicillin) Approximately 237 molecules/second at 10 mV.Reconstituted planar lipid bilayers nih.govnih.gov
Flux Rate through OmpF (Benzylpenicillin) Approximately 120 molecules/second at 10 mV.Reconstituted planar lipid bilayers nih.govnih.gov
Efflux System Impact The AcrAB-TolC efflux system actively removes ampicillin, and maintaining this efflux is highly beneficial for cell survival.Escherichia coli asm.org

Synthetic Chemistry and Structural Modification Research

Semisynthetic Derivation from Ampicillin (B1664943)

Talampicillin is produced via a semisynthetic process starting from ampicillin, a fermentation product. The core of the synthesis is the esterification of the C-2 carboxylic acid on the penicillin's thiazolidine (B150603) ring. A significant challenge in this process is the presence of a free amino group in the ampicillin side chain, which can interfere with the esterification reaction. Therefore, a protection-deprotection strategy is typically employed.

One common synthetic route involves the following key steps:

Protection of the Amino Group : The primary amino group of the ampicillin side chain is protected to prevent it from reacting during the esterification step. This is often achieved by reacting ampicillin with a beta-keto ester, such as ethyl acetoacetate, to form a stable enamine. wikipedia.orguobabylon.edu.iq

Esterification : The protected ampicillin, with its carboxylic acid group now available, is esterified. This is accomplished by reacting it with a 3-halophthalide, typically 3-bromophthalide (B1266435), in the presence of a base. wikipedia.orguobabylon.edu.iq The carboxylate anion of the protected ampicillin acts as a nucleophile, displacing the bromide from the 3-bromophthalide to form the desired phthalidyl ester.

Deprotection : The final step is the removal of the enamine protecting group to restore the free amino group of the ampicillin side chain. This is carefully accomplished by acid hydrolysis, often using dilute hydrochloric acid in a solvent like acetonitrile, to yield this compound. wikipedia.orguobabylon.edu.iq

Chemical Synthesis Pathways for this compound Esters

The synthesis of this compound and other phthalidyl esters of penicillins has been approached through various pathways, aiming for high yield and purity. The primary method involves the reaction of a carboxylic acid with a 3-halophthalide. d-nb.info

A prominent pathway, as detailed in multiple sources, is the enamine protection route. wikipedia.orguobabylon.edu.iq

Table 1: Key Steps in a Common this compound Synthesis Pathway

StepReactantsKey TransformationProduct
1. Protection Ampicillin, Ethyl acetoacetateFormation of an enamine to protect the primary amino group.Ampicillin-enamine adduct
2. Esterification Ampicillin-enamine adduct, 3-BromophthalideNucleophilic substitution to form the phthalidyl ester at the carboxylic acid position.Protected this compound
3. Deprotection Protected this compound, Dilute HCl in AcetonitrileHydrolysis of the enamine to regenerate the free amino group.This compound

This interactive table summarizes the main stages of a widely cited synthetic route for this compound.

Alternative patented methods have also been described. One such process utilizes metampicillin (B1676330) as an intermediate. google.com Metampicillin, formed from the reaction of ampicillin with formaldehyde, can be reacted with a 3-halophthalide to produce the phthalidyl ester of metampicillin. google.com This intermediate is then hydrolyzed under acidic conditions, which cleaves the metampicillin structure to yield this compound hydrochloride. google.com These methods highlight the chemical strategies developed to efficiently produce these important prodrugs.

Structure-Activity Relationship (SAR) Studies Related to Prodrug Moiety

The development of this compound is a classic example of the prodrug strategy, where SAR studies focus on optimizing the prodrug moiety to enhance pharmacokinetic properties without altering the intrinsic activity of the parent drug.

The key structural feature of this compound is the phthalidyl ester linked to the carboxyl group of ampicillin. This modification has several critical consequences:

In Vivo Hydrolysis : The phthalidyl ester is designed to be labile in vivo. It is rapidly cleaved by non-specific esterase enzymes present in high concentrations in the intestinal mucosa and blood. patsnap.combmj.com This hydrolysis regenerates the free, pharmacologically active ampicillin and releases the inert carrier moiety. nih.gov Studies have shown that no unchanged this compound is detectable in peripheral blood, indicating efficient and rapid conversion. bmj.com

Metabolism of the Moiety : The carrier part of the prodrug, the phthalidyl group, is metabolized primarily to 2-hydroxymethylbenzoic acid, which is then excreted. nih.gov The successful design of the prodrug ensures that this metabolite is non-toxic.

Research comparing various lactonyl esters of penicillins found that the phthalidyl ester of ampicillin (this compound) was particularly well-absorbed in animal models and provided ampicillin serum concentrations in human volunteers that were 2.5 to 3 times higher than those achieved with ampicillin itself. nih.gov This demonstrates the success of the phthalidyl moiety in improving the bioavailability of the parent antibiotic. nih.gov

Table 2: Structure-Activity Relationship of the this compound Prodrug Moiety

Structural FeaturePropertyConsequence
Phthalidyl Ester Masks polar carboxylate groupIncreased lipophilicity
Ester Linkage Susceptible to enzymatic cleavageRapid hydrolysis in the body
Overall Prodrug Enhanced absorptionHigher serum concentrations of ampicillin
Carrier Moiety Metabolized to 2-hydroxymethylbenzoic acidReleases active drug and an inert metabolite

This interactive table outlines the relationship between the chemical structure of the prodrug moiety and its biological effects.

Advanced Synthetic Methodologies in Beta-Lactam Chemistry

The field of beta-lactam chemistry is continually evolving, with new synthetic methods being developed to improve efficiency, stereocontrol, and access to novel derivatives. x-mol.net While the initial synthesis of this compound relied on classical methods, modern organic synthesis offers advanced techniques applicable to beta-lactam scaffolds.

Asymmetric Synthesis : Creating specific stereoisomers is crucial for biological activity. For beta-lactams, the Staudinger ketene-imine [2+2] cycloaddition and ester enolate-imine cyclocondensation are cornerstone reactions for achieving high enantiopurity. nih.gov Recent advancements include the use of chiral catalysts, such as fused DMAP/ferrocene-based nucleophilic catalysts, for asymmetric synthesis of beta-lactams. nih.gov

Enzymatic Kinetic Resolution : Enzymes like lipases can be used for the kinetic resolution of racemic beta-lactam intermediates, providing a practical route to enantiomerically pure compounds. nih.gov This is particularly useful for producing key precursors for complex antibiotics.

N-Heterocyclic Carbene (NHC) Catalysis : NHC organocatalysis has emerged as a powerful tool. Recent research has demonstrated its use in the asymmetric synthesis of chiral phthalidyl esters from carboxylic acids and o-phthalaldehydes. d-nb.inforesearchgate.net This method involves the enantioselective addition of a carboxylic acid to an NHC-bound intermediate, offering a transition-metal-free pathway to chiral prodrugs that were previously only available as racemic mixtures. d-nb.info This technique could theoretically be applied to produce enantiomerically pure versions of this compound.

Modern Synthetic Strategies : Other advanced methodologies in broader organic synthesis that are relevant to beta-lactam chemistry include C-H bond activation, click chemistry, and late-stage functionalization, which allow for the modification of complex molecules to create new derivatives with potentially improved properties. x-mol.net These techniques are central to the ongoing effort to develop next-generation antibiotics and overcome microbial resistance. mdpi.comasiaresearchnews.com

Pharmacological Characterization in Preclinical and in Vitro Models

In Vitro Antibacterial Spectrum Determination

The in vitro activity of talampicillin is fundamentally that of ampicillin (B1664943), its active form. Following hydrolysis, it liberates ampicillin, which then carries out its antibacterial action.

Susceptibility Profiling of Diverse Bacterial Species

The antibacterial range of ampicillin, and consequently this compound, is extensive, covering a variety of Gram-positive and Gram-negative bacteria. stir.ac.uk Studies have shown its effectiveness against numerous clinical isolates. For instance, ampicillin demonstrates considerable activity against strains of Haemophilus influenzae. Research has also substantiated its efficacy against non-beta-lactamase-producing strains of Staphylococcus aureus, various streptococci, and Neisseria species. researchgate.net Its activity is generally less potent against members of the Enterobacteriaceae family, though susceptible strains of Escherichia coli and Proteus mirabilis are known. Ampicillin-resistant strains have also shown resistance to this compound. researchgate.net

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Studies

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) studies are vital for quantifying the in vitro potency of an antibiotic. slideshare.net For this compound, these values are reported based on the active ampicillin component. justia.com

Research assessing the in vitro activity of ampicillin against a range of bacterial isolates offers insight into this compound's efficacy. The MIC values for ampicillin against beta-lactamase-negative H. influenzae strains are generally low, signifying high susceptibility. researchgate.net Similarly, ampicillin exhibits potent activity with low MICs against Streptococcus pneumoniae and Streptococcus pyogenes. researchgate.net However, for beta-lactamase-producing bacterial strains such as H. influenzae and S. aureus, the MICs are markedly higher, indicating resistance.

Below is a table summarizing representative MIC values for ampicillin against various bacterial species, reflecting the in vitro activity of this compound.

Bacterial SpeciesMIC Range (µg/mL) for Ampicillin
Streptococcus pneumoniae0.015 - 0.5 researchgate.net
Streptococcus pyogenes (Group A)≤0.03 - 0.12 researchgate.net
Haemophilus influenzae (non-β-lactamase producing)0.12 - 1.0
Escherichia coli (susceptible strains)0.12 - 0.5 researchgate.net
Staphylococcus aureus (non-β-lactamase producing)0.12 - 0.12 researchgate.net

The MBC represents the lowest concentration of an antibacterial agent needed to kill a specific bacterium. slideshare.net For ampicillin, the MBC is frequently close to the MIC for susceptible bactericidal targets like streptococci, which suggests a killing effect at concentrations near the inhibitory level.

Comparative Pharmacological Efficacy Studies (Preclinical)

Preclinical investigations have compared this compound with its parent compound, ampicillin, and other antibiotics to assess its relative effectiveness.

Relative Potency against Bacterial Pathogens

In preclinical infection models, this compound has shown superior efficacy to ampicillin when administered orally. asm.org This heightened in vivo effectiveness is attributed to its enhanced pharmacokinetic properties rather than greater intrinsic antibacterial activity. This compound is absorbed more readily from the gastrointestinal tract than ampicillin, resulting in higher and more sustained plasma concentrations of the active drug. This leads to a more significant therapeutic effect in treating systemic infections caused by susceptible organisms. For instance, in experimental infections in mice, orally administered this compound proved more effective than oral ampicillin in providing protection against lethal infections with Streptococcus pneumoniae and other susceptible pathogens. researchgate.net

Stability in Biological Milieu (In Vitro)

This compound is formulated to remain stable in the acidic environment of the stomach and then to be rapidly hydrolyzed in the intestinal wall and blood to release ampicillin. aston.ac.uk In vitro studies have corroborated this behavior. This compound exhibits greater stability than ampicillin in simulated gastric fluid. asm.org Conversely, in human plasma and intestinal homogenates, it is quickly hydrolyzed by esterases to produce ampicillin and pivalic acid. aston.ac.uk This swift conversion is crucial for its function as a prodrug, ensuring that high concentrations of the active antibiotic are delivered into the systemic circulation. In one in vitro study, 90% decomposition of this compound occurred in 5 minutes in the ileal contents of ponies. researchgate.net

Microbial Susceptibility Research Methodologies

The evaluation of the antimicrobial susceptibility of this compound (as ampicillin) is carried out using standardized methods. The principal methods used are:

Broth Dilution: This technique involves preparing serial dilutions of the antibiotic in a liquid growth medium, which is then inoculated with a standardized quantity of bacteria. biomerieux.com The MIC is identified as the lowest antibiotic concentration that inhibits visible growth after a set incubation period. biomerieux.com This can be done in test tubes (macrodilution) or microtiter plates (microdilution). biomerieux.com

Agar (B569324) Dilution: In this method, different concentrations of the antibiotic are mixed into an agar medium. The agar surface is then inoculated with a standardized suspension of the test organism. The MIC is the lowest antibiotic concentration that prevents bacterial growth on the agar surface.

Disk Diffusion (Kirby-Bauer Test): A paper disk containing a specific amount of the antibiotic is placed on an agar plate that has been evenly inoculated with the test bacterium. wikipedia.org As the antibiotic diffuses from the disk into the agar, a concentration gradient is formed. wikipedia.org If the bacterium is susceptible, a distinct zone of no growth will form around the disk. wikipedia.org The diameter of this zone is measured and correlated with the MIC to determine susceptibility. wikipedia.org

These methodologies are fundamental in clinical microbiology for determining the susceptibility of bacterial isolates and are also used in research to assess the in vitro activity of antimicrobial agents like this compound.

Mechanisms of Antimicrobial Resistance and Mitigation Strategies

Beta-Lactamase-Mediated Hydrolysis of the Beta-Lactam Ring

The most prevalent mechanism of resistance to ampicillin (B1664943) is the production of beta-lactamase enzymes. researchgate.netnih.gov These enzymes provide resistance by breaking the amide bond in the beta-lactam ring, a core structural element of penicillins, which deactivates the antibiotic. wikipedia.orgreactgroup.org

Enzymatic Degradation Pathways

Beta-lactamases are enzymes that catalyze the hydrolysis of the beta-lactam ring. wikipedia.org This chemical reaction renders the antibiotic unable to bind to its target proteins in the bacterial cell wall. There are several classes of beta-lactamases, but they primarily operate through two main mechanisms. Serine beta-lactamases (Classes A, C, and D) use a serine residue in their active site to form a temporary covalent bond with the antibiotic, which is then hydrolyzed by a water molecule. wikipedia.orgnih.gov Metallo-beta-lactamases (Class B) utilize zinc ions to activate a water molecule that directly attacks the beta-lactam ring. wikipedia.orgmsdmanuals.com The end product of this hydrolysis is an inactive penicilloic acid derivative. nih.gov

Genetic Basis of Beta-Lactamase Production

The ability of bacteria to produce beta-lactamases is genetically encoded. These resistance genes can be located on the bacterial chromosome or, more commonly, on mobile genetic elements like plasmids. msdmanuals.comnih.govnih.gov Plasmids are particularly significant as they can be transferred between different bacteria, including across species, through a process called horizontal gene transfer. nih.govresearchgate.net This facilitates the rapid spread of resistance. nih.gov Many different beta-lactamase genes exist, such as the widespread blaTEM and blaCTX-M genes, which are highly effective at conferring resistance to ampicillin. researchgate.net The evolution of these genes through mutation can lead to extended-spectrum β-lactamases (ESBLs) that can degrade a wider variety of beta-lactam antibiotics. nih.gov

Alterations in Penicillin-Binding Proteins (PBPs)

Another significant resistance strategy involves the modification of the antibiotic's target: the penicillin-binding proteins (PBPs). nih.govplos.org PBPs are essential enzymes involved in the final steps of synthesizing the bacterial cell wall's peptidoglycan. patsnap.comnih.govmicrobiologyresearch.org Ampicillin kills bacteria by binding to these proteins and inhibiting their function, which weakens the cell wall and leads to cell death. patsnap.com

Bacteria can develop resistance through mutations in the genes that code for PBPs. plos.orgplos.org These mutations can alter the structure of the PBP's active site, reducing its affinity for beta-lactam antibiotics. plos.orgmicrobiologyresearch.org Consequently, the antibiotic can no longer bind effectively, and the bacterium can continue to synthesize its cell wall and survive, even in the presence of the drug. reactgroup.org This mechanism is a common cause of resistance in various bacteria, including Haemophilus influenzae and Enterococcus faecium. nih.govasm.org

Bacterial Efflux Pump Mechanisms

Efflux pumps are transport proteins located in the bacterial cell membrane that actively pump toxic substances, including antibiotics, out of the cell. reactgroup.orgnih.govencyclopedia.pub This action prevents the intracellular concentration of the antibiotic from reaching a level sufficient to inhibit its target PBPs. mdpi.com

In Gram-negative bacteria, tripartite efflux pump systems, such as those belonging to the Resistance-Nodulation-Division (RND) family, are particularly effective. nih.gov These pumps span both the inner and outer membranes, expelling antibiotics directly into the external environment. nih.gov While efflux pumps can contribute to ampicillin resistance, their effect is often magnified when combined with other resistance mechanisms, such as the production of beta-lactamases. frontiersin.org Overexpression of these pumps, often due to genetic mutations, can lead to broad-spectrum multidrug resistance. reactgroup.org

Reduced Outer Membrane Permeability

Gram-negative bacteria possess an outer membrane that acts as a selective barrier, which can limit the entry of antibiotics. nih.govnih.govmdpi.com Small, hydrophilic antibiotics like ampicillin primarily cross this membrane through protein channels called porins, such as OmpF in Escherichia coli. nih.govnih.govmdpi.com

Resistance can arise from mutations that either decrease the number of porin channels in the outer membrane or alter their structure to make them less permeable to the antibiotic. reactgroup.orgmdpi.com This reduces the rate at which ampicillin can enter the cell and reach its periplasmic PBP targets. mdpi.com While reduced permeability on its own may only provide a low level of resistance, it can work synergistically with other mechanisms, like beta-lactamase production, to create high-level clinical resistance. mdpi.com

Biofilm Formation as a Resistance Factor

Biofilms are communities of bacteria attached to a surface and encased in a self-produced matrix of extracellular polymeric substances (EPS). emerginginvestigators.orgfrontiersin.org Bacteria within a biofilm exhibit significantly higher resistance to antibiotics compared to their free-floating (planktonic) counterparts. nih.govmdpi.com This enhanced resistance is multifactorial.

The EPS matrix can act as a physical barrier, preventing or slowing the penetration of antibiotics into the biofilm. emerginginvestigators.org The physiological conditions within a biofilm are often heterogeneous, with areas of low oxygen and nutrient availability. This can lead to the formation of slow-growing or dormant "persister" cells, which are less susceptible to antibiotics that target active cell growth. mdpi.com Furthermore, the high density of cells within a biofilm facilitates horizontal gene transfer, allowing for the efficient spread of resistance genes. mdpi.com Studies have shown a correlation between biofilm formation and increased resistance to ampicillin. frontiersin.orgoup.com

Horizontal Gene Transfer and Resistance Dissemination

The widespread dissemination of antimicrobial resistance is a significant challenge in the treatment of bacterial infections. For penicillins like ampicillin, the active metabolite of talampicillin, the primary mechanism of resistance is the production of β-lactamase enzymes, which inactivate the antibiotic by hydrolyzing its characteristic β-lactam ring. patsnap.comreactgroup.org The genes encoding these resistance enzymes are frequently located on mobile genetic elements, facilitating their spread among bacteria through a process known as horizontal gene transfer (HGT). frontiersin.orgresearchgate.net This process allows for the rapid acquisition of resistance, even between different bacterial species, and is considered a major driver of the current antimicrobial resistance crisis. frontiersin.orgbioguardlabs.com

The principal mechanisms of horizontal gene transfer that contribute to the spread of ampicillin resistance are:

Conjugation: This process involves the direct transfer of genetic material from a donor to a recipient bacterium through cell-to-cell contact. bioguardlabs.comjove.com Plasmids, which are small, circular, extrachromosomal DNA molecules, are the most common vehicles for this transfer. asm.org Many clinically significant β-lactamase genes, such as bla_TEM, bla_SHV, and the extended-spectrum β-lactamase (ESBL) gene bla_CTX-M, are carried on conjugative plasmids. frontiersin.orgmdpi.com This allows a single resistant bacterium to transfer the resistance determinant to a large population of susceptible bacteria, including those of different species. asm.orglakeforest.edu

Transformation: In transformation, bacteria take up naked DNA fragments from their environment, which are often released from lysed bacterial cells. lakeforest.edureactgroup.org If these DNA fragments contain a resistance gene, the recipient cell can incorporate it into its own genome or a plasmid, thereby acquiring the resistant trait. While considered less efficient than conjugation for widespread dissemination, it plays a role in the evolution of resistance.

Transduction: This mechanism involves the transfer of bacterial DNA from one bacterium to another via a bacteriophage (a virus that infects bacteria). reactgroup.org During the viral replication cycle, a fragment of the host bacterium's DNA, potentially including a resistance gene, can be mistakenly packaged into a new phage particle. This phage can then infect a new bacterium, injecting the resistance gene along with its own genetic material.

These HGT mechanisms facilitate the movement of resistance genes not only between pathogenic bacteria but also from commensal and environmental bacteria, which act as a vast reservoir of resistance determinants. frontiersin.org For instance, genes like the OXA-type β-lactamases and CTX-M-type ESBLs are believed to have originated from environmental bacteria before spreading to clinically relevant pathogens. frontiersin.org The presence of resistance genes within mobile genetic elements like transposons and integrons further accelerates dissemination, as these elements can "jump" between plasmids and the bacterial chromosome. lakeforest.edunih.gov

Table 1: Mechanisms of Horizontal Gene Transfer (HGT) in Bacteria

Mechanism Description Key Genetic Element Role in Ampicillin Resistance Dissemination
Conjugation Transfer of DNA through direct cell-to-cell contact via a pilus. bioguardlabs.comjove.com Plasmids (e.g., F-plasmids, R-plasmids) asm.org The most prevalent method for spreading β-lactamase genes (bla_TEM, bla_SHV, bla_CTX-M) among Gram-negative bacteria. frontiersin.orgnih.gov
Transformation Uptake and incorporation of free DNA from the surrounding environment. lakeforest.edureactgroup.org Naked DNA fragments Contributes to genetic diversity and can transfer resistance genes, though often considered less impactful than conjugation for rapid spread.
Transduction DNA transfer mediated by bacteriophages (viruses that infect bacteria). reactgroup.org Bacteriophages Can transfer any bacterial gene, including resistance genes, between bacteria, sometimes across species barriers.

Prodrug Strategy in Overcoming Resistance (Conceptual)

A prodrug is a pharmacologically inactive compound that is converted into an active drug within the body through a process of biotransformation. researchgate.netnih.gov this compound is an ester prodrug designed to improve the oral bioavailability of its active form, ampicillin. patsnap.comnih.gov While the primary purpose of this compound's design was to enhance absorption, the broader prodrug strategy represents a conceptual approach that can be creatively applied to mitigate certain mechanisms of bacterial resistance. encyclopedia.pubmdpi.com

The core concept involves masking a potent antibiotic in an inactive form that can bypass a bacterium's resistance defenses. news-medical.net Once the prodrug has reached its target site, it is selectively activated, releasing the potent antibiotic. researchgate.net This "Trojan Horse" approach can be conceptually designed to overcome several key resistance barriers: news-medical.net

Enzymatic Degradation: A primary resistance mechanism against β-lactam antibiotics is their destruction by β-lactamase enzymes. reactgroup.org A conceptual prodrug could be designed to be a poor substrate for these enzymes. More advanced strategies involve creating prodrugs that are specifically activated by a bacterial enzyme to release the active drug. nih.gov For example, a prodrug could be linked to a moiety that is cleaved only by a β-lactamase enzyme, thereby ensuring the antibiotic is released specifically within resistant bacteria. nih.govmdpi.com

Reduced Permeability and Efflux: Bacteria can prevent an antibiotic from reaching its intracellular target by reducing the permeability of their outer membrane or by actively pumping the drug out using efflux pumps. reactgroup.orgdovepress.com A prodrug can be designed with different physicochemical properties (e.g., increased lipophilicity) to enhance its ability to cross the bacterial membrane. By masking the active drug, the prodrug may not be recognized by specific efflux pumps, allowing it to accumulate inside the cell before being converted to its active form. nih.gov

Targeted Delivery: The prodrug approach can be used to achieve selective delivery of an antibiotic to the site of infection or even to specific types of bacteria. encyclopedia.pub For instance, a prodrug could be linked to a molecule, such as a siderophore, that is actively transported into bacterial cells. encyclopedia.pub This ensures that high concentrations of the antibiotic are achieved only inside the target bacteria, which then cleave the prodrug to release its active form, potentially minimizing effects on the host's natural microbiota. news-medical.net

It is crucial to note that this compound itself was not designed with these advanced resistance-overcoming concepts in mind. Its biotransformation into ampicillin relies on ubiquitous host esterases in the blood, not bacterial-specific enzymes. patsnap.com However, the fundamental principle of using a prodrug to modify a drug's properties provides a powerful and flexible platform for developing next-generation antibiotics designed to circumvent the growing challenge of antimicrobial resistance. researchgate.net

Table 2: Conceptual Prodrug Strategies to Mitigate Bacterial Resistance

Resistance Mechanism Conceptual Prodrug Approach Example of Concept
Enzymatic Inactivation (e.g., β-lactamase) Design a prodrug that is activated by the resistance enzyme itself, releasing the active antibiotic only in resistant bacteria. nih.govmdpi.com A cephalosporin (B10832234) linked to a different class of antibiotic; the β-lactamase cleaves the cephalosporin, releasing the second antibiotic inside the resistant cell. nih.gov
Reduced Permeability Mask polar groups on the antibiotic to create a more lipophilic prodrug that can more easily diffuse across bacterial membranes. nih.gov Ester prodrugs of penicillins (like this compound) improve passage through the gastrointestinal mucosa, a similar principle for bacterial membranes. nih.gov
Efflux Pumps Modify the antibiotic's structure via a promoiety so the resulting prodrug is no longer a substrate for the efflux pump. reactgroup.org The prodrug enters the cell and, upon activation, releases the active drug which may be an efflux substrate, but its intracellular concentration is already high.
Target Modification This mechanism is not typically overcome by a prodrug strategy, as the active drug's target is still altered. N/A

Metabolic Pathways and Biotransformation Research

In Vivo Metabolic Fate of Talampicillin

The in vivo metabolic journey of this compound has been characterized through studies in humans, rats, and dogs using isotopically labeled versions of the compound. These studies have provided a clear picture of its absorption, hydrolysis, and excretion.

Following oral administration of [phthalidyl-14C] this compound, the radioactivity associated with the ester moiety is rapidly and almost completely absorbed and then excreted, primarily in the urine. nih.govbiosynth.com In rats, approximately 90% of the administered radioactivity is recovered in the urine, with 86% found in the urine of dogs and 98% in humans. nih.govbiosynth.com

When [ampicillin-14C] this compound was administered to rats and dogs, the excretion profile of the ampicillin-related radioactivity was different. In both species, only about 35% of the radioactivity was excreted in the urine. nih.govbiosynth.com A small fraction of the dose was also found in the bile, accounting for 6% in rats and less than 0.1% in dogs, indicating a different elimination route for the active antibiotic portion compared to its esterifying group. nih.govbiosynth.com

Identification of Primary and Secondary Metabolites

The biotransformation of this compound begins with the hydrolysis of its ester bond, a process that occurs rapidly after administration. tandfonline.com This initial cleavage is a critical activation step, as it releases the therapeutically active component.

The primary metabolites resulting directly from this hydrolysis are:

Ampicillin (B1664943) : The active beta-lactam antibiotic. tandfonline.comtandfonline.comnih.gov

Phthalaldehydic Acid (also known as 2-carboxybenzaldehyde): The initial byproduct from the phthalidyl group. biosynth.comtandfonline.comnih.gov

Phthalaldehydic acid is not the final excretory product. It undergoes further metabolism, leading to the formation of a key secondary metabolite. Research has consistently identified this major metabolite of the phthalidyl moiety as 2-hydroxymethylbenzoic acid (also referred to as α-hydroxy-o-toluic acid), which is then excreted in the urine. nih.govnih.govbiosynth.comtandfonline.com Studies in multiple species, including humans, have confirmed that this reduction pathway is the principal metabolic fate of the phthalaldehydic acid portion of the original prodrug. biosynth.comtandfonline.com The oxidized metabolite, phthalic acid, is generally not detected in significant amounts. tandfonline.com

Metabolite TypeCompound NameParent MoietyMetabolic Process
PrimaryAmpicillinAmpicillinHydrolysis
PrimaryPhthalaldehydic AcidPhthalidylHydrolysis
Secondary2-Hydroxymethylbenzoic AcidPhthalidylReduction

Enzymatic Systems Involved in Biotransformation (Beyond Activation)

The biotransformation of this compound is a multi-step enzymatic process. The initial activation, the hydrolysis of the ester linkage, is accomplished by non-specific esterase enzymes that are widely distributed in the body, particularly in the intestinal wall, blood, and liver. tandfonline.comnih.govnih.gov

Beyond this activation step, the subsequent metabolism of the phthalaldehydic acid byproduct is also enzymatically driven. The conversion of phthalaldehydic acid to its principal metabolite, 2-hydroxymethylbenzoic acid, is a reduction reaction. biosynth.comtandfonline.com This transformation is not catalyzed by the broad-spectrum cytochrome P450 system but by a more specific enzyme. Research has identified the enzyme responsible for the reduction of 2-carboxybenzaldehyde (B143210) (phthalaldehydic acid) in humans as a member of the aldo-keto reductase (AKR) superfamily. Specifically, it is a homologue of rat aflatoxin B1-aldehyde reductase, also known as 2-carboxybenzaldehyde reductase . This enzyme is found in the cytosol of liver cells and facilitates the near-exclusive reduction of the aldehyde group to an alcohol, preventing its oxidation. nih.gov

Comparative Biotransformation Studies

Comparative studies on the metabolism of this compound have revealed both significant similarities and key differences across species, which can influence the interpretation of toxicological data.

Other comparative studies have looked at the pharmacokinetic profiles of different ampicillin prodrugs. For instance, a study comparing this compound with Bacampicillin (B1208201) found that Bacampicillin might have a higher relative extent of bioavailability, potentially due to different stability characteristics in the digestive tract.

Comparative Urinary Excretion of Radioactivity after Oral Administration of [phthalidyl-14C] this compound nih.govbiosynth.com
Species% of Radioactivity Excreted in Urine
Human98%
Dog86%
Rat90%

Drug Discovery and Pharmaceutical Development Context

Evolution of Prodrug Technology in Antibiotics

Prodrugs are pharmacologically inactive compounds that are designed to undergo biotransformation within the body to release an active therapeutic agent. This innovative approach in pharmaceutical development has proven crucial in overcoming various limitations associated with conventional drug molecules, such as poor aqueous solubility, low bioavailability, rapid metabolism, and a lack of site specificity nih.govwikipedia.orgguidetopharmacology.org.

The concept of prodrugs has a rich history in antibiotic therapy. Early examples include synthetic prodrugs like Salvarsan, introduced in 1910, and Prontosil, which played a role in treating bacterial infections before the widespread adoption of penicillin nih.gov. The discovery of penicillin in 1928 marked a transformative era in the treatment of bacterial infections nih.govwikipedia.org. However, many beta-lactam antibiotics, including Ampicillin (B1664943), often exhibit poor oral absorption, necessitating the development of prodrug strategies to improve their oral bioavailability. Talampicillin, along with Pivampicillin (B1678493) and Bacampicillin (B1208201), stands as a notable example of ester prodrugs specifically developed to address and enhance the bioavailability of Ampicillin.

Strategic Design for Improved Biopharmaceutical Parameters

This compound is a prodrug of Ampicillin, meticulously designed to significantly improve the oral bioavailability of its parent drug. Chemically, this compound is characterized as a penicillanic acid ester, specifically the 1-phthalidyl ester of Ampicillin. This ester linkage is key to its prodrug mechanism.

Upon oral administration, this compound is readily absorbed through the gastrointestinal tract. Once in the systemic circulation, or even within the intestinal wall, it undergoes rapid enzymatic hydrolysis. Esterases, enzymes specialized in cleaving ester bonds, facilitate this biotransformation, converting this compound into its active form, Ampicillin, along with 2-hydroxymethyl-benzoic acid as a non-toxic ester moiety. Research indicates that no unchanged this compound is typically detectable in peripheral blood, highlighting the efficiency of this conversion. This strategic design results in a substantially greater bioavailability of Ampicillin compared to direct administration of equivalent doses of Ampicillin itself. For instance, the absorption of such prodrugs can be nearly complete (98-99%), in contrast to Ampicillin's absorption, which is often less than 50%.

Once released, Ampicillin exerts its antibacterial effect by inhibiting bacterial cell wall synthesis. It achieves this by binding to penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. These PBPs are crucial enzymes involved in the synthesis of peptidoglycan, a vital structural component of the bacterial cell wall. By inhibiting their activity, Ampicillin prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall, subsequent cell lysis, and ultimately, bacterial death.

Table 1: Comparative Oral Absorption of Ampicillin and its Prodrugs

CompoundOral Absorption (%)
Ampicillin< 50
This compound98-99 (as prodrugs)
Pivampicillin98-99 (as prodrugs)
Bacampicillin98-99 (as prodrugs)

Future Directions in Ampicillin Prodrug Research

The field of prodrug research continues to evolve, with future directions focusing on innovative strategies to enhance drug delivery and efficacy, particularly in the context of combating bacterial resistance. For antibiotics like Ampicillin, ongoing research explores novel prodrug designs that leverage advanced technologies.

Key areas of future investigation include the development of nanotechnology-based delivery systems and the incorporation of bioresponsive linkers and triggers that can release the active drug in a controlled and targeted manner guidetopharmacology.org. Computational modeling and simulation tools are increasingly employed to predict and optimize prodrug properties, facilitating more efficient drug design guidetopharmacology.org.

A significant focus for antibiotic prodrugs is to overcome the growing challenge of bacterial resistance. Strategies involve designing prodrugs that can enhance drug uptake by bacteria, as seen in concepts like enterobactin-ciprofloxacin conjugates. Furthermore, research aims to develop prodrugs that are selectively activated by bacterium-specific enzymes, ensuring targeted drug release and potentially reducing off-target effects and toxicity. The prodrug approach also holds promise for solving issues related to drug toxicity and achieving bacterial selectivity. The concept of directed enzyme prodrug therapy (DEPT), which involves designing artificial enzymes to activate prodrugs at specific sites, represents a promising avenue for future advancements. Continued research is exploring the potential of Ampicillin prodrugs in treating resistant bacterial strains and evaluating their efficacy in comparison to newer antibiotic agents.

Analytical Methodologies for Compound Characterization and Study

Rigorous analytical methodologies are indispensable for the comprehensive characterization and study of chemical compounds like this compound throughout their discovery and development phases. These methods are crucial for ensuring the quality control, purity, stability, and pharmacokinetic understanding of the prodrug and its active metabolite.

A range of advanced analytical techniques is employed for these purposes:

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (U-HPLC): These chromatographic techniques are widely used for the separation, identification, and quantification of this compound, Ampicillin, and their degradation products in various matrices. They are essential for purity assessment, stability studies, and monitoring the in vitro and in vivo conversion of the prodrug to the active drug.

Mass Spectrometry (MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Often coupled with HPLC, MS provides highly sensitive and specific detection, allowing for definitive structural elucidation of the prodrug and its metabolites. LC-MS/MS is particularly valuable for pharmacokinetic studies, enabling the precise measurement of total and unbound concentrations of the prodrug and parent drug in biological samples, even at low volumes.

Fourier-transform Infrared Spectroscopy (FT-IR): FT-IR is utilized for the identification and characterization of functional groups within the molecular structure, confirming the synthesis of this compound and its chemical integrity. It can also be employed for quantitative analysis, offering an environmentally friendly alternative by avoiding organic solvents.

Ultraviolet-Visible (UV-Vis) Spectrophotometry: This technique is used for quantitative analysis based on the absorption of UV or visible light by the compounds, aiding in concentration determination and dissolution testing.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While not explicitly detailed for this compound in the provided search results, NMR is a fundamental technique in pharmaceutical chemistry for comprehensive structural elucidation, confirming the molecular architecture and purity of synthesized compounds.

Capillary Electrophoresis and Fluorimetry: These methods also contribute to the analytical toolbox for antibiotic characterization and quantification.

The validation of these analytical methods is critical, encompassing parameters such as selectivity, carryover, linearity, accuracy, precision, dilution effects, matrix effects, and stability, ensuring their reliability for routine analysis and research.

Q & A

Basic Research Questions

Q. What are the validated analytical methods for quantifying Talampicillin in biological matrices, and how do they address matrix interference?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 253 nm and 281 nm is widely used, as validated in dissolution studies . To mitigate matrix interference (e.g., plasma proteins), solid-phase extraction (SPE) or protein precipitation with acetonitrile is recommended. Calibration curves should span 0.1–50 µg/mL, with recovery rates ≥85% and intraday/interday precision ≤15% RSD. Cross-validate with mass spectrometry (LC-MS/MS) for trace-level quantification .

Q. How does this compound’s prodrug design influence its pharmacokinetic (PK) profile compared to ampicillin?

  • Methodological Answer : this compound’s phthalidyl ester moiety enhances lipophilicity, improving oral bioavailability (~80% vs. ampicillin’s 40–60%). Use compartmental PK modeling to compare absorption rates (Ka) and area under the curve (AUC). In vivo studies in rodents show peak plasma concentrations (Cmax) at 1.5–2 hours post-administration, with hydrolysis to ampicillin occurring via esterases in intestinal mucosa .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro antibacterial activity data and clinical efficacy for this compound?

  • Methodological Answer : Discrepancies often arise from:

  • pH-dependent solubility : this compound’s dissolution rate decreases in acidic environments (pH <4), impacting bioavailability. Use biorelevant media (e.g., FaSSGF) to simulate gastric conditions .
  • Plasma protein binding : Ampicillin (the active metabolite) exhibits ~20% protein binding, but this compound’s prodrug form may alter this. Conduct ultrafiltration assays to quantify unbound fractions .
  • Resistance mechanisms : Integrate genomic analysis (e.g., β-lactamase gene expression) from clinical isolates to correlate MIC values with treatment outcomes .

Q. What experimental designs are optimal for assessing this compound’s stability under varying storage conditions?

  • Methodological Answer :

  • Forced degradation studies : Expose this compound to heat (40–60°C), humidity (75% RH), and light (UV-A/B) for 4–12 weeks. Monitor degradation products via HPLC-UV/LC-MS and quantify using ICH Q1A(R2) guidelines.
  • Kinetic modeling : Apply Arrhenius equations to predict shelf-life at 25°C based on accelerated stability data. Hydrolysis is the primary degradation pathway, with t90 (time to 10% degradation) of ~24 months under recommended storage .

Methodological Recommendations

  • For dissolution testing : Adopt USP Apparatus II (paddle) at 50 rpm, 37°C, with 900 mL deionized water. Filter samples through 0.45 µm membranes and validate using standard solutions of this compound hydrochloride .
  • For clinical trial design : Include crossover studies to compare this compound with ampicillin, with washout periods ≥7 days. Stratify participants by CYP450 genotypes to assess metabolic variability .

Key Challenges and Solutions

  • Low solubility in acidic media : Use co-solvents (e.g., PEG 400) or nanoformulations to enhance dissolution rates.
  • Contradictory MIC values : Standardize broth microdilution assays using CLSI guidelines and include quality-control strains (e.g., E. coli ATCC 25922) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.